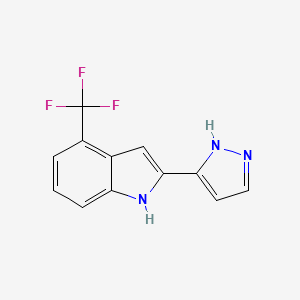
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is a synthetic organic compound that features both indole and pyrazole moieties. The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Indole Formation: Using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the indole nitrogen.
Reduction: Reduction reactions could target the double bonds or the nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the indole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the indole or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and enzyme functions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as agrochemicals or plant growth regulators.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group could enhance binding affinity or metabolic stability, while the indole and pyrazole rings might interact with specific active sites or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself.
Trifluoromethyl Compounds: Compounds like fluoxetine or trifluoromethylbenzene.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is unique due to the combination of its structural features. The trifluoromethyl group imparts distinct electronic properties, while the indole and pyrazole rings offer diverse reactivity and biological activity.
Eigenschaften
CAS-Nummer |
827317-40-8 |
|---|---|
Molekularformel |
C12H8F3N3 |
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
2-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-3-9-7(8)6-11(17-9)10-4-5-16-18-10/h1-6,17H,(H,16,18) |
InChI-Schlüssel |
ZBDOTUMJKVUXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


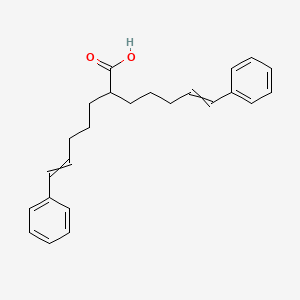
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
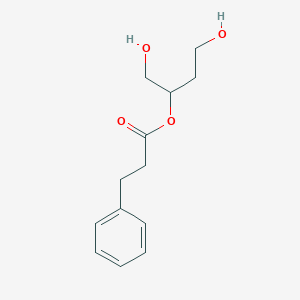
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
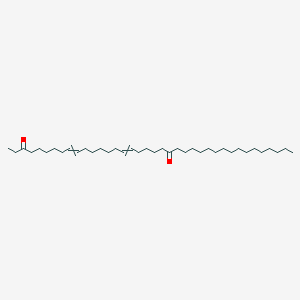
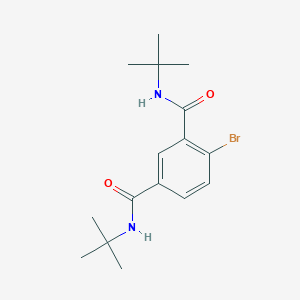
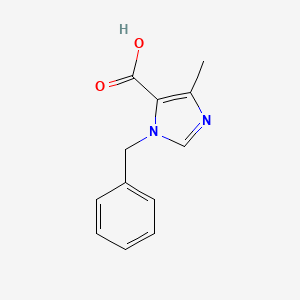
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)

